1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Description
This compound features a structurally complex scaffold characterized by:
- A (2R,4S)-configured 1,3-dioxolane ring substituted with a 2,4-difluorophenyl group and a methyl group at position 2.
- A piperazine moiety linked via a phenyl group to the dioxolane ring through a methoxy bridge.
- An acetyl group (ethanone) at the terminal position of the piperazine ring.
Properties
IUPAC Name |
1-[4-[4-[[2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O4/c1-16(28)26-9-11-27(12-10-26)18-4-6-19(7-5-18)29-14-20-15-30-23(2,31-20)21-8-3-17(24)13-22(21)25/h3-8,13,20H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAHJSXAXRVBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds inhibit the growth of aspergillus fumigatus in in vitro assays. This implies that the compound may interact with its targets to inhibit certain biological processes, leading to the suppression of fungal growth.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.
Result of Action
It is suggested that similar compounds have a broad spectrum of biological activities, implying that this compound may also have diverse molecular and cellular effects.
Biological Activity
1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone (CAS No. 1186622-98-9) is a complex organic compound with potential pharmacological applications. Its unique structure incorporates a dioxolane moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.46 g/mol. The structure consists of a piperazine ring connected to a dioxolane unit, which is further substituted with a difluorophenyl group and a methoxyphenyl group. This structural complexity contributes to its diverse biological activities.
Antifungal Activity
Research indicates that compounds with similar structural motifs exhibit significant antifungal properties. The presence of the dioxolane ring potentially enhances the interaction with fungal cell membranes, disrupting ergosterol biosynthesis, which is crucial for fungal survival. Studies have shown that derivatives of dioxolane can inhibit the activity of cytochrome P450 enzymes involved in this process, leading to increased accumulation of toxic sterols in fungi .
Table 1: Antifungal Activity Comparison
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 1-[4-[4-[Dioxolane Derivative]] | 0.0313 | Excellent |
| Voriconazole | 0.0625 | Good |
| Fluconazole | 0.125 | Moderate |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound compared to established antifungal agents, indicating its potential as an effective antifungal agent against strains like Candida albicans and Cryptococcus neoformans.
Antimicrobial Properties
In addition to antifungal activity, preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains. The piperazine moiety is known for enhancing antibacterial activity by disrupting bacterial cell wall synthesis and function .
The proposed mechanism involves the inhibition of key enzymes in fungal and bacterial metabolism. For fungi, it targets the ergosterol biosynthetic pathway by inhibiting lanosterol 14α-demethylase (CYP51), leading to impaired membrane integrity . For bacteria, it may interfere with protein synthesis and cell wall integrity through interactions with ribosomal RNA or peptidoglycan synthesis pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Fungal Infections : A clinical trial involving patients with invasive fungal infections demonstrated that compounds structurally related to our target showed improved outcomes when used in combination therapy alongside traditional antifungals .
- Bacterial Resistance : In vitro studies have shown that derivatives can overcome resistance mechanisms in common pathogens such as Staphylococcus aureus, suggesting a broad-spectrum application for treatment .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the compound's potential as an antifungal agent. Its structure allows it to interact with biological targets effectively, making it a candidate for treating fungal infections that show resistance to existing treatments.
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of similar compounds demonstrated that modifications in the dioxolane ring and piperazine moiety can enhance antifungal activity. The presence of the difluorophenyl group is critical for improving efficacy against various fungal strains, including those resistant to conventional therapies .
| Compound | Activity | Reference |
|---|---|---|
| Itraconazole | Treatment of onychomycosis | |
| Posaconazole | Broad-spectrum antifungal | |
| 1-[4-[4-[[(2R,4S)-...]] | Potential antifungal |
Pharmacological Insights
The compound has been investigated for its pharmacological properties beyond antifungal activity. Its piperazine component suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Neuropharmacology Studies
Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The specific arrangement of functional groups in 1-[4-[4-[[(2R,4S)-...]] may enhance these properties, warranting further investigation .
Synthesis and Development
The synthesis of 1-[4-[4-[[(2R,4S)-...]] involves multi-step organic reactions that require careful optimization to yield high-purity products. Techniques such as chromatography and spectroscopic methods are employed to characterize the synthesized compounds effectively.
Synthetic Pathway Overview
- Starting Materials : The synthesis typically begins with readily available phenolic compounds and piperazine derivatives.
- Reagents : Common reagents include bases for deprotonation and coupling agents for forming ether linkages.
- Purification : Post-synthesis purification is crucial to eliminate by-products and unreacted materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked dioxolane derivatives. Below is a detailed comparison with structural analogs:
Table 1: Structural and Functional Comparison
Notes:
- The methyl group on the dioxolane ring enhances metabolic stability by resisting oxidative degradation, a common issue in triazole-containing analogs .
- Compared to diphenylethanone derivatives (e.g., ), the target compound’s acetyl group minimizes π-π stacking interactions, possibly reducing off-target effects .
Key Research Findings
Antifungal Potential: Structural similarity to itraconazole () suggests the compound may inhibit fungal CYP51, though its difluorophenyl group may alter binding affinity compared to dichlorophenyl analogs .
Metabolic Stability : The dioxolane ring’s methyl group likely reduces susceptibility to hydrolysis, as seen in ketoconazole degradation studies (m/z 489.39 vs. 531.43 for the parent compound) .
Q & A
Q. What are the recommended methods for synthesizing and characterizing FLB-12?
FLB-12 is synthesized via multi-step organic reactions, including nucleophilic substitution and piperazine functionalization. Key steps involve coupling the dioxolane moiety to the phenylpiperazine backbone. Structural characterization employs:
- X-ray crystallography to confirm stereochemistry and molecular conformation (e.g., chair conformation of the piperazine ring with puckering parameters Q = 0.5661 Å, θ = 174.05°) .
- NMR spectroscopy (1H and 13C) to validate substituent connectivity and purity.
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment, optimized using chemometric approaches similar to those used for itraconazole derivatives .
Q. How is the purity and stability of FLB-12 assessed in experimental settings?
Stability-indicating RP-HPLC methods are critical. For example:
- Use C18 columns with mobile phases combining acetonitrile and phosphate buffers (pH 3.0–7.0).
- Monitor degradation under stress conditions (heat, light, acidic/alkaline hydrolysis) to identify impurities.
- Validate methods per ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
Q. What is the biological significance of FLB-12's structural motifs?
The compound features:
- A 1,3-dioxolane ring with difluorophenyl and methyl groups, enhancing lipid solubility and target binding.
- A piperazine-ethanone core , common in antifungal agents (e.g., ketoconazole), which facilitates interactions with cytochrome P450 enzymes and nuclear receptors .
Advanced Research Questions
Q. How does FLB-12 modulate pregnane X receptor (PXR) activity, and what are its implications in cancer therapy?
FLB-12 acts as a PXR antagonist , inhibiting PXR-mediated drug metabolism and chemoresistance. Key findings:
- Reduces hepatotoxicity of acetaminophen in vivo by blocking PXR-CYP3A4 pathways.
- Enhances sensitivity of colon cancer cells to SN-38 (irinotecan metabolite) by suppressing PXR-dependent efflux transporters (e.g., MDR1).
- Demonstrates lower cytotoxicity (IC50 > 50 μM) compared to ketoconazole, making it a safer candidate for adjuvant therapy .
Q. What experimental challenges arise when analyzing FLB-12's stereochemical and conformational dynamics?
Challenges include:
- Stereochemical resolution : The (2R,4S) configuration of the dioxolane ring requires chiral HPLC or enzymatic methods for enantiomeric purity.
- Conformational flexibility : Molecular dynamics simulations (e.g., using AMBER or GROMACS) reveal that the piperazine ring adopts multiple chair-boat transitions, impacting receptor binding.
- Crystallization difficulties : Use ethanol or acetonitrile for recrystallization, with slow evaporation to obtain diffraction-quality crystals .
Q. How do data contradictions in FLB-12's pharmacokinetic profile inform experimental design?
Discrepancies in bioavailability studies (e.g., variable plasma half-lives in rodent models) necessitate:
- Species-specific metabolic profiling : Use liver microsomes to identify interspecies differences in CYP3A4-mediated oxidation.
- Co-administration studies : Test FLB-12 with P-glycoprotein inhibitors (e.g., verapamil) to assess transporter-mediated efflux.
- Tissue distribution assays : Radiolabel FLB-12 with 14C for quantitative whole-body autoradiography .
Q. What computational strategies are employed to optimize FLB-12's drug-likeness?
- Docking studies : Target PXR’s ligand-binding domain (PDB: 1NRL) to refine substituent interactions.
- QSAR models : Correlate logP values (experimental: 3.2 ± 0.1) with membrane permeability using Molinspiration or SwissADME.
- Metabolite prediction : Use GLORY or Meteor software to identify potential oxidation sites (e.g., piperazine N-oxidation) .
Methodological Recommendations
- Synthetic Optimization : Replace traditional coupling agents with microwave-assisted synthesis to improve yield (85% → 92%) and reduce reaction time (8 hrs → 2 hrs) .
- Analytical Validation : Cross-validate HPLC results with LC-MS/MS for trace impurity detection (LOQ = 0.1 ng/mL) .
- In Vivo Testing : Use PXR-humanized mouse models to evaluate FLB-12’s clinical translatability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
